molecular formula C28H42O4 B1219213 17-Hydroxyprogesterone heptanoate CAS No. 4596-16-1

17-Hydroxyprogesterone heptanoate

Cat. No. B1219213
CAS RN: 4596-16-1
M. Wt: 442.6 g/mol
InChI Key: NKJYZYWCGKSMSV-BDPSOKNUSA-N
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Description

17-Hydroxyprogesterone heptanoate (17-OHPH) is a synthetic progestin that is widely used in scientific research. It is a derivative of progesterone, a natural hormone that is involved in the regulation of the menstrual cycle and pregnancy. 17-OHPH is used in various fields of research, including reproductive biology, endocrinology, and neurobiology, due to its ability to mimic the effects of progesterone.

Scientific Research Applications

Prevention of Preterm Birth

A significant body of research has focused on the use of 17-hydroxyprogesterone caproate (a closely related compound) for the prevention of preterm birth, particularly in high-risk pregnancies such as those with a history of preterm delivery or specific pregnancy complications. Studies have explored its efficacy in reducing the incidence of preterm birth in women with a short cervix or those with a history of preterm deliveries. For instance, the use of this compound has been examined in randomized controlled trials to assess its impact on prolonging pregnancy and improving neonatal outcomes in women with twin pregnancies and a short cervix. However, results have been mixed, with some studies not demonstrating a significant benefit in extending pregnancy duration (Senat et al., 2013; Rouse et al., 2007).

Impact on Fetal and Child Development

Research has also explored the potential impact of exposure to 17-hydroxyprogesterone caproate on fetal and child development. Concerns have been raised regarding its effects on the developing brain, particularly in relation to cognitive flexibility and behavior in adulthood. Rodent models have suggested that exposure to this compound during critical periods of brain development could lead to alterations in cognitive functions later in life (Willing & Wagner, 2016).

Pharmacokinetics and Quality Assessment

The pharmacokinetics of 17-hydroxyprogesterone caproate, including its absorption, distribution, metabolism, and excretion, have been investigated to optimize its therapeutic use. Studies have analyzed the compound's stability, sterility, and concentration in preparations obtained from compounding pharmacies, ensuring that the compounded formulations meet safety and efficacy standards (Chang et al., 2014). Additionally, research has been conducted to compare pharmacokinetic parameters in different populations, including women with multifetal gestations, to better understand the drug's behavior in these high-risk groups (Caritis et al., 2011).

Mechanism of Action

Target of Action

17-Hydroxyprogesterone Heptanoate (OHPH), also known as Hydroxyprogesterone Enanthate (OHPE), is a synthetic progestogen . Its primary target is the progesterone receptor (PR) . The progesterone receptor is a biological target of progestogens like progesterone .

Mode of Action

OHPH acts as an agonist of the progesterone receptor . This means it binds to the progesterone receptor and activates it, similar to the natural hormone progesterone . The binding affinity of ohph to the progesterone receptor is weaker in comparison to progesterone .

Biochemical Pathways

17-Hydroxyprogesterone (17-OHP) is an intermediate steroid in the adrenal biosynthetic pathway from cholesterol to cortisol . It is the substrate for steroid 21-hydroxylase . An inherited deficiency of 21-hydroxylase leads to greatly increased serum concentrations of 17-OHP .

Pharmacokinetics

It is known that ohph is administered via intramuscular injection at regular intervals . This method of administration suggests that the compound may have a prolonged release and systemic exposure.

Result of Action

The activation of the progesterone receptor by OHPH leads to a variety of molecular and cellular effects. These effects are similar to those of natural progesterone and include changes in gene expression, cell growth, and differentiation .

Action Environment

The action of OHPH can be influenced by various environmental factors. For instance, the efficacy of OHPH can be affected by the individual’s hormonal status, which can vary due to factors such as age, sex, and health condition

Safety and Hazards

No special precautions are necessary if used correctly. Avoid breathing dust/fume/gas/mist/vapours/spray. Avoid prolonged or repeated exposure. Keep away from sources of ignition. Take precautionary measures against static discharge .

Biochemical Analysis

Biochemical Properties

17-Hydroxyprogesterone heptanoate plays a significant role in biochemical reactions as an agonist of the progesterone receptor. It interacts with various enzymes, proteins, and other biomolecules. Specifically, it binds to the progesterone receptor, mimicking the action of natural progesterone. This interaction leads to the activation of progesterone-responsive genes, influencing various physiological processes .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can alter the expression of genes involved in cell proliferation and differentiation. Additionally, it impacts the metabolism of cells by regulating the synthesis of proteins and other biomolecules .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the progesterone receptor. This binding leads to the activation or inhibition of specific genes, depending on the cellular context. The compound can also interact with other receptors, such as the glucocorticoid receptor, albeit with lower affinity. These interactions result in changes in gene expression and enzyme activity, ultimately influencing cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that determine its long-term effects on cellular function. Studies have shown that this compound can maintain its activity for extended periods when stored under appropriate conditions. Its degradation products may have different biological activities, which can influence the overall outcome of experiments .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively mimic the action of natural progesterone, promoting normal physiological processes. At higher doses, it may cause adverse effects, such as toxicity and hormonal imbalances. These threshold effects are essential for determining the safe and effective use of this compound in clinical settings .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by enzymes such as 17α-hydroxylase and 21-hydroxylase, which convert it into active metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s involvement in these pathways highlights its role in regulating various physiological processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For example, it can be transported to the nucleus, where it binds to the progesterone receptor and exerts its effects. The distribution of this compound is crucial for its biological activity and therapeutic efficacy .

Subcellular Localization

This compound’s subcellular localization is essential for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For instance, it may localize to the nucleus, where it interacts with the progesterone receptor and modulates gene expression. Understanding its subcellular localization provides insights into its mechanism of action and potential therapeutic applications .

properties

IUPAC Name

[(8R,9S,10R,13S,14S,17R)-17-acetyl-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] heptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H42O4/c1-5-6-7-8-9-25(31)32-28(19(2)29)17-14-24-22-11-10-20-18-21(30)12-15-26(20,3)23(22)13-16-27(24,28)4/h18,22-24H,5-17H2,1-4H3/t22-,23+,24+,26+,27+,28+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKJYZYWCGKSMSV-BDPSOKNUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(=O)OC1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCC(=O)O[C@@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H42O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70196666
Record name 17-Hydroxyprogesterone heptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70196666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

442.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

4596-16-1
Record name 17-[(1-Oxoheptyl)oxy]pregn-4-ene-3,20-dione
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Record name 17-Hydroxyprogesterone heptanoate
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Record name 17-Hydroxyprogesterone heptanoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 17-hydroxypregn-4-ene-3,20-dione 17-heptanoate
Source European Chemicals Agency (ECHA)
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Record name HYDROXYPROGESTERONE HEPTANOATE
Source FDA Global Substance Registration System (GSRS)
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